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molecular formula H4Si B076897 Silane-d4 CAS No. 13537-07-0

Silane-d4

Cat. No. B076897
M. Wt: 36.141 g/mol
InChI Key: BLRPTPMANUNPDV-JQYAHLJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05543228

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
7 (± 1) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])(=[O:5])[C:2]([CH3:4])=[CH2:3]>C(O)(C)C>[CH3:4][C:2]([C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:11][CH3:12])[O:13][CH3:14])=[O:5])=[CH2:3].[SiH4:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
solution
Quantity
7 (± 1) mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a 0.5 wt % solution
CUSTOM
Type
CUSTOM
Details
was carried out at 300 rpm for the first 5 seconds
Duration
5 s
CUSTOM
Type
CUSTOM
Details
for the following 15 seconds
Duration
15 s
WAIT
Type
WAIT
Details
Then, baking was carried out for 30 minutes at 120° C.
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05543228

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
7 (± 1) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])(=[O:5])[C:2]([CH3:4])=[CH2:3]>C(O)(C)C>[CH3:4][C:2]([C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:11][CH3:12])[O:13][CH3:14])=[O:5])=[CH2:3].[SiH4:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
solution
Quantity
7 (± 1) mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a 0.5 wt % solution
CUSTOM
Type
CUSTOM
Details
was carried out at 300 rpm for the first 5 seconds
Duration
5 s
CUSTOM
Type
CUSTOM
Details
for the following 15 seconds
Duration
15 s
WAIT
Type
WAIT
Details
Then, baking was carried out for 30 minutes at 120° C.
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05543228

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
7 (± 1) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])(=[O:5])[C:2]([CH3:4])=[CH2:3]>C(O)(C)C>[CH3:4][C:2]([C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:10]([O:15][CH3:16])([O:11][CH3:12])[O:13][CH3:14])=[O:5])=[CH2:3].[SiH4:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
solution
Quantity
7 (± 1) mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a 0.5 wt % solution
CUSTOM
Type
CUSTOM
Details
was carried out at 300 rpm for the first 5 seconds
Duration
5 s
CUSTOM
Type
CUSTOM
Details
for the following 15 seconds
Duration
15 s
WAIT
Type
WAIT
Details
Then, baking was carried out for 30 minutes at 120° C.
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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